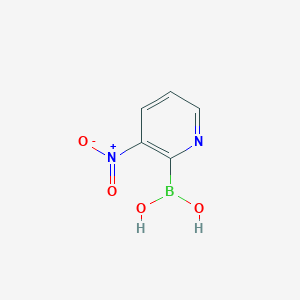

(3-Nitropyridin-2-yl)boronic acid

Description

Properties

Molecular Formula |

C5H5BN2O4 |

|---|---|

Molecular Weight |

167.92 g/mol |

IUPAC Name |

(3-nitropyridin-2-yl)boronic acid |

InChI |

InChI=1S/C5H5BN2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3,9-10H |

InChI Key |

YGHBDHOLBYSDEM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=N1)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitropyridin 2 Yl Boronic Acid

Historical and Contemporary Approaches to Arylboronic Acid Synthesis

The preparation of arylboronic acids has a rich history, with methods evolving from the use of highly reactive organometallics to more sophisticated and milder transition-metal-catalyzed reactions. These approaches provide the fundamental chemistry for accessing a wide array of boronic acids, including nitropyridine derivatives.

Organometallic Reagent Trapping with Boric Esters

One of the earliest and most fundamental methods for synthesizing arylboronic acids involves the trapping of organometallic intermediates with borate (B1201080) esters. nih.govmdpi.com This approach typically utilizes organolithium or Grignard reagents, which are generated from the corresponding aryl halides. nih.govnih.gov The strong nucleophilicity of these organometallic species allows them to react with electrophilic boron compounds, such as trialkyl borates, to form a new carbon-boron bond. mdpi.com

The general process involves two key steps:

Formation of the Organometallic Reagent: An aryl halide (e.g., aryl bromide or iodide) is reacted with a metal, such as lithium or magnesium, to generate the corresponding aryllithium or aryl Grignard reagent. acsgcipr.org

Borylation: The freshly prepared organometallic reagent is then treated with a trialkyl borate, like trimethyl borate or triisopropyl borate, at low temperatures. mdpi.comorgsyn.org Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired arylboronic acid. google.com

While this method is versatile, it can be limited by the harsh reaction conditions required for the formation of the organometallic reagents, which may not be compatible with sensitive functional groups. nih.gov The use of cryogenic temperatures is often necessary to control the reactivity and prevent side reactions. acsgcipr.org

Palladium-Catalyzed Miyaura Borylation Strategies

A significant advancement in arylboronic acid synthesis came with the development of the palladium-catalyzed Miyaura borylation reaction. researchgate.netnih.gov This method offers a milder and more functional-group-tolerant alternative to the traditional organometallic routes. nih.gov The reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The key advantages of the Miyaura borylation include:

Mild Reaction Conditions: The reaction can often be carried out at moderate temperatures, preserving a wide range of functional groups. mdpi.com

Broad Substrate Scope: It is applicable to a diverse array of aryl and heteroaryl halides. nih.govnih.gov

High Yields: The reaction typically provides good to excellent yields of the desired boronate esters. nih.gov

Recent improvements to the Miyaura borylation have focused on optimizing catalyst systems, including the use of specific ligands and bases, to enhance reaction efficiency and expand its applicability, even to less reactive aryl chlorides. researchgate.netacs.orgresearchgate.netnih.gov The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids.

Regioselective Synthesis Pathways for Nitropyridyl Boronic Acids

The synthesis of nitropyridyl boronic acids, such as (3-Nitropyridin-2-yl)boronic acid, presents a challenge in controlling the position of the boronic acid group on the pyridine (B92270) ring, a concept known as regioselectivity. nih.govrsc.orgelsevierpure.comrsc.org The presence of the nitro group and the nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the molecule, necessitating specific synthetic strategies to achieve the desired isomer.

Halogen-Metal Exchange Initiated Borylation

Halogen-metal exchange is a powerful technique for the regioselective formation of organometallic intermediates, which can then be trapped with a boron electrophile. organic-chemistry.orgnih.gov This method is particularly useful for preparing pyridyl boronic acids where direct metalation is not feasible or leads to the wrong isomer. orgsyn.org

In this approach, a halopyridine precursor, such as a bromopyridine or iodopyridine, is treated with an organolithium reagent, typically at low temperatures. orgsyn.orgnih.gov This results in the exchange of the halogen atom for a lithium atom, generating a lithiated pyridine species at a specific position. This intermediate is then immediately reacted with a trialkyl borate to form the corresponding boronate ester, which upon hydrolysis yields the pyridyl boronic acid. orgsyn.org An improved "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, has been shown to be effective for the synthesis of 3-pyridylboronic acid. nih.gov

Directed ortho-Metalation and Subsequent Borylation

Directed ortho-metalation (DoM) is another valuable strategy for achieving regiocontrol in the synthesis of substituted aromatic compounds. nih.gov This method relies on the presence of a directing group on the aromatic ring, which coordinates to an organolithium base and directs the deprotonation to the adjacent ortho position.

For pyridine derivatives, the nitrogen atom itself or other substituents can act as directing groups. The resulting lithiated intermediate can then be quenched with an electrophile, such as a trialkyl borate, to introduce a boronic acid group at the desired ortho position. This technique allows for the precise installation of the boronic acid functionality next to the directing group, a level of control that can be difficult to achieve with other methods. Subsequent ipso-borodesilylation of silylated aromatics derived from DoM can also be used to generate boronic acids. nih.gov

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of this compound is critically dependent on the availability of suitable precursors and the efficient conversion through key intermediates. The starting materials for this compound are typically substituted nitropyridines.

Nitropyridine derivatives serve as important intermediates in the synthesis of various biologically active molecules. nih.gov The synthesis of these precursors can involve several steps, including the nitration of aminopyridines. For instance, 2-amino-5-bromopyridine (B118841) can be nitrated to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org Another example involves the nitration of 4-chloro-2-aminopyridine to form 4-chloro-2-amino-3-nitropyridine. google.com

Green Chemistry Considerations in the Preparation of this compound

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

While a specific, documented green synthesis for this compound is not widely published, a plausible and common method for preparing pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. arkat-usa.org For this compound, a likely precursor is 2-bromo-3-nitropyridine (B22996).

The synthesis can be depicted in two main steps:

Lithiation: 2-bromo-3-nitropyridine reacts with an organolithium reagent, such as n-butyllithium, to form a lithiated intermediate. This reaction typically occurs at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). google.com

Borylation: The lithiated intermediate is then treated with a borate ester, for example, triisopropyl borate, followed by acidic workup to yield this compound. chemicalbook.com

The atom economy for this proposed route is calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the reactants are 2-bromo-3-nitropyridine, n-butyllithium, triisopropyl borate, and water for the hydrolysis step. The products are this compound, lithium bromide, and isopropanol. For the purpose of atom economy calculation, we consider the essential reactants that contribute atoms to the main product and byproducts.

| Reactant | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-bromo-3-nitropyridine (C₅H₃BrN₂O₂) | 202.99 | This compound (C₅H₅BN₂O₄) | 167.90 |

| n-Butyllithium (C₄H₉Li) | 64.06 | ||

| Triisopropyl borate (C₉H₂₁BO₃) | 188.07 | ||

| Water (H₂O) (for hydrolysis) | 18.02 (x3) |

The atom economy for this pathway is relatively low, a common characteristic of reactions that utilize stoichiometric organometallic reagents and protecting groups, which generate significant byproducts. Improving atom economy could involve exploring catalytic methods, such as palladium-catalyzed cross-coupling of halopyridines with diboron reagents, which can be more efficient. arkat-usa.org

Solvent Selection and Reaction Conditions for Sustainable Synthesis

In the context of preparing this compound via the lithiation-borylation route, the solvents and conditions present several environmental challenges:

Solvents: The reaction typically employs anhydrous aprotic polar solvents like tetrahydrofuran (THF) and may also involve non-polar co-solvents like toluene (B28343) or hexane. google.comchemicalbook.com THF is a particular concern due to its potential to form explosive peroxides. These solvents are derived from petrochemical sources and are volatile organic compounds (VOCs) that contribute to air pollution.

Reaction Temperature: The lithiation step requires cryogenic temperatures, often as low as -78°C, which is energy-intensive to maintain on an industrial scale. google.com

Reagents: The use of n-butyllithium, a highly pyrophoric reagent, poses significant safety risks and requires careful handling under an inert atmosphere. chemicalbook.com

Efforts to develop more sustainable synthetic protocols focus on several areas:

Alternative Solvents: Research into greener solvents is ongoing. For some organometallic reactions, solvents like 2-methyl-THF, which is derived from renewable resources and has a lower peroxide-forming tendency, or cyclopentyl methyl ether (CPME) are being explored as alternatives to THF.

Mechanochemistry: A solvent-free approach involves mechanochemistry, where mechanical force (grinding) is used to drive the reaction. While this has been successfully applied to the formation of boronic acid esters from boronic acids, its application to the primary synthesis from halopyridines is still an area of development. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, including temperature and mixing, which can improve safety and efficiency, especially for highly exothermic reactions or when using hazardous reagents. nih.gov

| Solvent/Condition | Conventional Approach | Greener Alternative/Consideration |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Toluene, Hexane | 2-Methyl-THF, Cyclopentyl methyl ether (CPME), exploration of bio-based solvents. |

| Temperature | Cryogenic (-78°C) | Development of reagents stable at higher temperatures; use of flow chemistry for better thermal management. |

| Reagents | n-Butyllithium (pyrophoric) | Alternative metalation reagents with better safety profiles; catalytic routes to avoid stoichiometric strong bases. |

| Process | Batch processing | Continuous flow processing for improved safety and efficiency. |

Spectroscopic and Structural Elucidation of 3 Nitropyridin 2 Yl Boronic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the atomic connectivity and chemical environment within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (3-Nitropyridin-2-yl)boronic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydroxyl protons of the boronic acid group.

The pyridine ring of this compound contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the boronic acid moiety. The proton at position 6 is typically the most deshielded due to its proximity to the nitrogen atom and the nitro group. The protons at positions 4 and 5 will also display characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. The coupling constants (J-values) between adjacent protons provide valuable information about their relative positions on the ring.

The protons of the boronic acid's hydroxyl groups (-B(OH)₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

A representative, though not experimentally verified, data set for the ¹H NMR spectrum of this compound is presented in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.20-8.30 | dd | J = 8.0, 1.5 |

| H5 | 7.60-7.70 | t | J = 8.0 |

| H6 | 8.80-8.90 | dd | J = 8.0, 1.5 |

| B(OH)₂ | 5.0-7.0 | br s | - |

Note: This is a predicted data table and awaits experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring.

The carbon atom attached to the boronic acid group (C2) and the carbon atom bearing the nitro group (C3) are expected to be significantly deshielded. The carbon directly bonded to the boron atom will also exhibit broadening due to the quadrupolar nature of the boron nucleus. The chemical shifts of the other carbon atoms (C4, C5, and C6) will also be influenced by the substituents, providing a unique fingerprint of the molecule's electronic structure.

A hypothetical ¹³C NMR data table for this compound is provided below for illustrative purposes.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 155-160 (broad) |

| C3 | 148-152 |

| C4 | 130-135 |

| C5 | 125-130 |

| C6 | 140-145 |

Note: This is a predicted data table and awaits experimental verification.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this regard.

A COSY spectrum would reveal correlations between coupled protons, confirming the adjacencies of the H4, H5, and H6 protons on the pyridine ring. An HSQC experiment would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both the ¹H and ¹³C NMR spectra. These advanced techniques provide a robust framework for the complete structural assignment of the molecule.

Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, boronic acid, and pyridine functional groups.

Key expected vibrational frequencies include:

O-H stretching of the boronic acid group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹.

N-O stretching of the nitro group, which gives rise to two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ region.

B-O stretching of the boronic acid group, which typically appears around 1300-1400 cm⁻¹.

A table of predicted FT-IR absorption bands is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Asymmetric N-O Stretch (NO₂) | 1520-1560 | Strong |

| Symmetric N-O Stretch (NO₂) | 1345-1385 | Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Medium-Strong |

| B-O Stretch | 1300-1400 | Strong |

Note: This is a predicted data table and awaits experimental verification.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a strong and characteristic band. The breathing modes of the pyridine ring are also typically strong in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its comprehensive structural characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of synthesized compounds. Both high-resolution and chromatography-coupled mass spectrometry techniques are routinely employed for the analysis of this compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₅H₅BN₂O₄), the exact mass can be calculated and compared against the experimentally observed value. This technique is crucial for confirming the identity of the target compound and distinguishing it from potential isomers or impurities. The high accuracy of HRMS is particularly valuable for verifying the successful incorporation of the nitro group and the boronic acid moiety onto the pyridine scaffold.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com This technique is essential for analyzing the purity of this compound samples and for monitoring the progress of reactions in which it is a reactant or product. LC-MS can separate the target compound from starting materials, byproducts, and degradation products, with the mass spectrometer providing molecular weight information for each separated component. bldpharm.com In derivatization strategies, such as those using nitrophenylhydrazines for the analysis of other acidic compounds, LC-MS is the analytical method of choice for identifying and quantifying the resulting derivatives. nih.gov

| Technique | Application for this compound | Information Obtained |

| HRMS | Confirmation of elemental composition. | Highly accurate mass-to-charge (m/z) ratio. |

| LC-MS | Purity assessment and reaction monitoring. bldpharm.com | Retention time, molecular weight of components. bldpharm.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the interaction of molecules with electromagnetic radiation, providing insights into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π-π* and n-π* transitions associated with the nitropyridine aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic effects of the nitro and boronic acid substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple boronic acids are not strongly fluorescent, derivatization or incorporation into larger conjugated systems can lead to emissive compounds. The study of solvatochromism, where the absorption or emission wavelength changes with solvent polarity, can provide valuable information about the difference in dipole moment between the ground and excited states of the molecule. For derivatives of this compound, changes in fluorescence in different solvents can indicate the nature of their excited state and their potential as environmental sensors.

| Spectroscopic Method | Property Measured | Insights Gained for this compound |

| UV-Vis Spectroscopy | Light Absorption | Electronic transitions (π-π, n-π), conjugation effects. |

| Fluorescence Spectroscopy | Light Emission | Excited state properties, potential for sensing applications. |

| Solvatochromism Study | Spectral shifts in different solvents | Changes in dipole moment upon excitation. |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The orientation of the boronic acid group relative to the nitropyridine ring.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., between boronic acid groups or involving the nitro group) and π-π stacking interactions, which dictate the crystal packing.

In the context of its derivatives, such as those designed as enzyme inhibitors, X-ray crystallography is instrumental. nih.gov For example, when boronic acid derivatives bind to the active site of enzymes like β-lactamases, crystallography can reveal the covalent bonds formed between the boron atom and active site residues (e.g., serine). nih.gov This structural information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov The boronic acid moiety often forms a tetrahedral intermediate in the enzyme active site, a feature that can be directly observed through high-resolution crystallographic analysis. nih.gov

| Parameter | Information Provided by X-ray Crystallography |

| Bond Lengths/Angles | Confirms the covalent structure and reveals geometric strain. |

| Crystal Packing | Elucidates the network of intermolecular forces (hydrogen bonding, etc.). |

| Conformation | Shows the spatial arrangement of the functional groups. |

| Binding Mode (in derivatives) | Reveals interactions with biological targets, such as enzymes. nih.gov |

Reactivity and Reaction Mechanisms of 3 Nitropyridin 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(3-Nitropyridin-2-yl)boronic acid is a valuable substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These reactions allow for the construction of complex molecular architectures from relatively simple precursors.

Suzuki-Miyaura Coupling with Diverse Electrophilic Partners

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. harvard.edu this compound serves as the organoboron partner in these reactions, coupling with a variety of electrophiles. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Electrophilic Partner | Catalyst System | Product | Reference |

| 2-Benzyloxy-4-chloro-3-nitropyridine | Palladium Catalyst | 7-(3-pyridyl) substituted imidazo[4,5-b]pyridines | nih.gov |

| Heteroaryl Halides | Pd(OAc)2/SPhos | Substituted bipyridines and pyrazinopyridines | nih.gov |

| Aryl Halides | Pd(PPh3)4 | Aryl-substituted pyridines | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Transmetalation is a key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium center. rsc.org The exact mechanism of this step has been a subject of extensive research and is believed to proceed through different pathways depending on the reaction conditions. nih.gov

Two primary pathways are often considered:

The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, which was formed after the oxidative addition step. researchgate.net The use of phase-transfer catalysts can promote this pathway. nih.gov

The Oxo-Palladium Pathway: Under certain conditions, particularly with weak bases and aqueous solvent mixtures, the transmetalation is proposed to involve a palladium hydroxido complex and the neutral boronic acid. researchgate.net

The choice between these pathways can be influenced by factors such as the nature of the base, solvent, and any additives present in the reaction mixture. nih.gov

Several side reactions can occur during Suzuki-Miyaura coupling, leading to reduced yields of the desired product. Key strategies to mitigate these include:

Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene instead of the coupled product. The use of MIDA (N-methyliminodiacetic acid) boronates can help to suppress this side reaction by slowly releasing the boronic acid into the reaction mixture. harvard.edu Unstable boronic acids are particularly susceptible to protodeboronation, especially at higher temperatures. nih.gov

Homocoupling: This involves the coupling of two molecules of the organoboron compound or two molecules of the organic halide. Careful control of reaction conditions, including catalyst and ligand choice, can minimize homocoupling.

Oxidation: The organoboron compound can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.

Optimizing reaction parameters such as temperature, solvent, and the equivalents of reagents is crucial to minimize these side reactions and maximize the yield of the cross-coupled product. numberanalytics.comresearchgate.net

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura coupling. nih.gov Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination.

For challenging substrates, such as nitrogen-rich heterocycles, specialized ligands like SPhos and XPhos have been shown to be effective. nih.gov In some cases, palladium precatalysts are employed to ensure the efficient generation of the active catalytic species. nih.gov The development of new ligands and catalyst systems is an ongoing area of research aimed at expanding the scope and improving the performance of the Suzuki-Miyaura reaction. youtube.com For instance, the addition of trimethyl borate (B1201080) has been shown to enhance reaction rates in certain heteroaryl-heteroaryl couplings by preventing catalyst poisoning and solubilizing boronate complexes. nih.gov

Other Metal-Catalyzed Cross-Couplings (e.g., Copper-catalyzed Chan-Evans-Lam)

Besides palladium, other transition metals can catalyze cross-coupling reactions involving boronic acids. The copper-catalyzed Chan-Evans-Lam (CEL) reaction is a notable example, primarily used for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. nih.govorganic-chemistry.org

The CEL coupling typically involves the reaction of a boronic acid with an amine or an alcohol in the presence of a copper catalyst, often with an external oxidant like oxygen from the air. organic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods for certain transformations. For instance, the N-arylation of imidazoles with aryl boronic acids can be achieved using copper catalysis. nih.govresearchgate.netnih.gov

Table 2: Comparison of Palladium- and Copper-Catalyzed Couplings

| Feature | Suzuki-Miyaura (Palladium) | Chan-Evans-Lam (Copper) |

| Bond Formed | Primarily C-C | Primarily C-N, C-O |

| Catalyst | Palladium complexes | Copper salts or complexes |

| Typical Coupling Partner | Organic halides/triflates | Amines, alcohols, phenols |

| Key Advantage | Robust and versatile for C-C bond formation | Effective for C-heteroatom bond formation under mild conditions |

Transformations Involving the Boronic Acid Moiety

The boronic acid group in this compound is not only a handle for cross-coupling reactions but can also undergo other chemical transformations. For example, boronic acids can be converted to boronate esters through reaction with diols like pinacol (B44631) or neopentyl glycol. rsc.org These boronate esters often exhibit different reactivity and stability profiles compared to the corresponding boronic acids and can be advantageous in certain synthetic applications. For example, they can be more resistant to protodeboronation. harvard.edu

Furthermore, the boronic acid functionality can be exploited in denitrative coupling reactions where the nitro group is replaced. Recent research has shown palladium-catalyzed denitrative Mizoroki-Heck reactions of nitroarenes, highlighting the potential for transformations involving the nitro group on the pyridine (B92270) ring. acs.org

Esterification and Transesterification Reactions

Boronic acids readily undergo esterification with diols to form boronic esters. This reaction is an equilibrium process, and the formation of the ester is favored by the removal of water. researchgate.net Transesterification is another key reaction of boronic acids and their esters. It involves the exchange of the diol component of a boronic ester with another alcohol or diol. researchgate.netresearchgate.net This process is particularly useful for the deprotection of boronic esters, which are often used as stable intermediates in synthesis. acs.org

A notable method for transesterification involves the use of methylboronic acid under mild conditions. researchgate.netacs.org This approach is advantageous due to the volatility of methylboronic acid and its diol esters, which simplifies purification. researchgate.net The reaction can be accelerated by increasing the temperature, although this does not affect the equilibrium. acs.org While the reaction can proceed under acidic or basic conditions, basic conditions may lead to salt formation, necessitating additional workup steps. acs.org

For instance, the deprotection of boronic acid pinacol (BPin) esters can be achieved by transesterification with an excess of methylboronic acid. researchgate.net This method has been successfully applied in the synthesis of various boronic acids, including those derived from complex molecules like amino acids. researchgate.net

Complex Formation with Lewis Bases

The boron atom in this compound is electron-deficient and acts as a Lewis acid. It can readily form complexes with Lewis bases, which are electron-pair donors. libretexts.org A common example is the interaction with ammonia (B1221849) or other nitrogen-containing bases, where the nitrogen lone pair is donated to the empty p-orbital of the boron atom, forming a coordinate bond. libretexts.org This complexation alters the properties of the boronic acid. For example, the formation of a Lewis acid-base complex between titanium tetrachloride and tetrahydrofuran (B95107) (THF) results in a solid product with different properties from the individual liquid components. libretexts.org

In the context of catalysis, borane (B79455) Lewis acids can be incorporated into the secondary coordination sphere of metal complexes to influence their reactivity and selectivity. For instance, a borane Lewis acid appended to a bisphosphine ligand can modulate the coordination mode of an azide (B81097) to a nickel center, facilitating the formation of a Ni(II) imido complex. nih.gov

Protodeboronation Kinetics and Thermodynamics

Protodeboronation is a significant decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov The kinetics and thermodynamics of this reaction are highly dependent on the pH of the medium and the electronic nature of the substituents on the aryl ring. nih.govacs.org

Studies have shown that the protodeboronation of arylboronic acids can proceed through multiple pathways. nih.gov At high pH, the reaction typically involves the boronate anion, [ArB(OH)₃]⁻. acs.org For highly electron-deficient arylboronic acids, the mechanism can involve the liberation of a transient aryl anion. acs.orgnih.gov In contrast, for less electron-deficient systems, a concerted proton transfer to the ipso-carbon of the boronate is more likely. acs.org

The stability of this compound towards protodeboronation is influenced by the electron-withdrawing nitro group and the pyridine nitrogen. While electron-withdrawing groups can stabilize the boronate anion, they can also increase the susceptibility to nucleophilic attack on the aromatic ring, which can precede protodeboronation. DFT calculations have shown that for 2-pyridyl boronic acid, hydrogen bonding assists in the departure of B(OH)₃, leading to high reactivity at neutral pH. The 3-pyridyl isomer, however, lacks this interaction and is significantly more stable. nih.gov The half-life of 3-pyridyl boronic acid towards protodeboronation is greater than one week at pH 12 and 70 °C. ljmu.ac.ukmanchester.ac.uk

The rate of protodeboronation can also be affected by self-catalysis, where the boronic acid itself catalyzes the decomposition of the boronate anion. nih.gov This phenomenon is observed when the pH is close to the pKa of the boronic acid. nih.gov

Reactivity of the Nitropyridine Scaffold

The nitropyridine core of this compound possesses its own distinct reactivity, primarily influenced by the electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring.

Reduction of the Nitro Group to Amino Functionality

The nitro group on the pyridine ring can be readily reduced to an amino group, a transformation of significant synthetic utility. masterorganicchemistry.com This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, profoundly altering the reactivity of the aromatic ring. masterorganicchemistry.com

Several methods are available for the reduction of nitroarenes to anilines. wikipedia.org Common approaches include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative for this reduction. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) can also be employed for the reduction of nitroaromatics. wikipedia.org Lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to form azo compounds with aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com

The reduction process proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov The introduction of the electron-donating amino group can sometimes hinder the reduction of a second nitro group if present. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org The presence of a strongly deactivating nitro group further diminishes the ring's reactivity. researchgate.net Under acidic conditions, which are often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgvaia.com

Consequently, electrophilic aromatic substitution on this compound is challenging. When such reactions do occur on nitropyridines, substitution is generally directed to the positions meta to the nitro group. vaia.com For pyridine itself, nitration yields 3-nitropyridine (B142982), indicating a preference for the 3-position. vaia.com The intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions because the positive charge is better delocalized. vaia.com

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). nih.gov The nitro group strongly activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. stackexchange.com In the case of 3-nitropyridine, nucleophilic attack is favored at the 2- and 4-positions. stackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, is a key factor driving the reaction. stackexchange.com

In some instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov For example, in reactions of 3-nitro-5-chloropyridines with sulfur nucleophiles, the 3-nitro group is preferentially substituted over the chlorine at the 5-position. nih.gov Another type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. nih.govacs.org This reaction has been successfully applied to nitropyridines. acs.org

Condensation and Cycloaddition Reactions of this compound

A comprehensive review of the scientific literature reveals a notable absence of specific, documented examples of this compound participating in condensation or cycloaddition reactions. While the individual functional groups present in the molecule—a boronic acid, a pyridine ring, and a nitro group—are known to participate in a wide array of chemical transformations, their combined reactivity in this specific arrangement for condensation and cycloaddition has not been extensively explored or reported.

Boronic acids are well-established partners in various condensation reactions, most notably the Petasis borono-Mannich reaction. This multicomponent reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov The general mechanism involves the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid. The reactivity of the boronic acid in such reactions can be influenced by the electronic nature of its organic substituent. nih.govdtu.dk For instance, electron-poor boronic acids, such as pyridine-3-ylboronic acid, have been reported to fail in certain Petasis reactions. nih.gov Given the electron-withdrawing nature of the nitro group on the pyridine ring of this compound, its participation in such reactions may be similarly disfavored.

The nitro group itself is a versatile functional group that can direct or participate in cycloaddition reactions. For example, nitroalkenes are known to readily undergo [3+2] cycloaddition reactions with various 1,3-dipoles like nitrones and azomethine ylides to form five-membered heterocyclic rings. nih.govsci-rad.comsci-rad.com Additionally, theoretical studies have explored the possibility of retro-[3+2] cycloaddition reactions in the decomposition of nitrogen-containing heterocycles. nih.govnih.gov However, these examples involve the nitro group being directly attached to a double bond or as part of a different molecular framework. There are no specific reports of the nitro-substituted pyridine ring of this compound acting as a component in cycloaddition reactions.

While the synthesis and reactivity of nitropyridines, in general, are documented, the focus has primarily been on nucleophilic aromatic substitution, cross-coupling reactions, and reductions of the nitro group. nih.govnih.gov The direct use of a nitropyridine boronic acid in cycloaddition reactions remains an underexplored area of research.

Applications of 3 Nitropyridin 2 Yl Boronic Acid in Academic Research

Applications in Complex Organic Synthesis

In the realm of synthetic organic chemistry, (3-Nitropyridin-2-yl)boronic acid is prized for its ability to participate in reliable and versatile bond-forming reactions, enabling the assembly of complex molecular frameworks.

The primary application of this compound in synthesis is as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. aablocks.com The use of this compound allows for the direct introduction of a 3-nitropyridin-2-yl fragment into a wide range of organic molecules.

This methodology is particularly valuable for the synthesis of heterobiaryl systems, which are structures containing two directly linked aromatic or heteroaromatic rings. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. By coupling this compound with various aryl or heteroaryl halides and triflates, chemists can readily access a diverse library of 2-aryl-3-nitropyridines and related heterobiaryls. The nitro group in these products can be retained as a key electronic or binding feature, or it can be chemically modified in subsequent steps, for instance, through reduction to an amino group, to create further diversity. nih.gov

Boronic acids, in general, are considered fundamental building blocks for creating organized molecular architectures through processes like self-assembly. rsc.org this compound is an exemplary bifunctional building block. The boronic acid provides a reactive site for predictable and robust covalent bond formation, while the nitropyridine core offers opportunities for secondary interactions and further functionalization. rsc.orgrsc.org

Researchers leverage this dual functionality to design and construct not only simple biaryls but also more elaborate structures such as macrocycles and polymers. rsc.org The defined geometry of the pyridine (B92270) ring and the specific substitution pattern of the nitro and boronic acid groups allow for precise control over the final shape and properties of the target molecule. The nitro group, being a strong electron-withdrawing group, also facilitates certain nucleophilic substitution reactions on the pyridine ring, offering alternative pathways for molecular elaboration. nih.gov

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. nih.gov this compound is a key enabler of these transformations.

Carbon-Carbon Bond Formation: The most prominent application is in the Suzuki-Miyaura reaction, which forms C-C bonds by coupling the boronic acid with sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides. aablocks.com This has been extended to other transformations, including denitrative cross-coupling reactions where a nitroaromatic compound can act as the electrophilic partner, showcasing the versatility of the nitroarene motif in C-C bond formation. acs.org

Carbon-Heteroatom Bond Formation: Beyond C-C bonds, boronic acids can also participate in the formation of carbon-heteroatom bonds. The Chan-Lam coupling reaction, for example, allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines and alcohols, respectively. This provides a direct route to 2-amino-3-nitropyridines and 2-alkoxy-3-nitropyridines, which are valuable intermediates in medicinal chemistry.

Role as a Scaffold in Medicinal Chemistry Research

The nitropyridine motif is a recognized pharmacophore found in numerous biologically active molecules. nih.govnih.gov this compound serves as an ideal starting point or scaffold for the development of new therapeutic agents, particularly in the design of enzyme inhibitors.

In modern drug discovery, there is a significant focus on creating libraries of compounds for high-throughput screening against biological targets. This compound is an excellent scaffold for building such libraries due to its synthetic accessibility and the chemical handles it provides. The boronic acid function allows for its incorporation into larger molecules through robust coupling chemistry. nih.gov

The resulting nitropyridine-containing scaffolds are used to target a variety of enzymes. For instance, nitropyridine derivatives have been synthesized and evaluated as inhibitors for Janus kinase 2 (JAK2), glycogen (B147801) synthase kinase-3 (GSK3), and urease. nih.gov The general strategy involves using the (3-Nitropyridin-2-yl) core and appending various other chemical groups, often via Suzuki coupling, to generate a library of analogues. These libraries are then screened to identify lead compounds with promising inhibitory activity. The boronic acid moiety itself is a key feature in several approved drugs, known for its ability to form reversible covalent bonds with serine residues in the active sites of proteases. nih.govnih.gov

The table below showcases examples of inhibitor classes where the nitropyridine scaffold is a key component, illustrating the type of research enabled by starting materials like this compound.

| Target Class | Example Compound Type | Research Focus |

| Kinase Inhibitors | 2-Amino-3-nitropyridine derivatives | Inhibition of Janus kinase 2 (JAK2) for potential use in myeloproliferative disorders. nih.gov |

| Kinase Inhibitors | Substituted 3-nitropyridines | Inhibition of glycogen synthase kinase-3 (GSK3) for neurodegenerative diseases. nih.gov |

| Enzyme Inhibitors | 3-Nitropyridylpiperazine derivatives | Inhibition of urease for the potential treatment of gastric diseases caused by H. pylori. nih.gov |

| HIV-1 Inhibitors | 4-Aza-6-nitrobenzofuroxan | Dual inhibition of HIV-1 integrase and RNase H. nih.gov |

Once a lead compound is identified, the next step is often a detailed exploration of its structure-activity relationship (SAR) to optimize its potency and selectivity. SAR studies involve systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity. nih.gov

The (3-Nitropyridin-2-yl) scaffold is well-suited for SAR exploration. Using Suzuki coupling, a diverse array of aryl and heteroaryl groups can be attached at the 2-position, allowing researchers to probe how the size, shape, and electronic properties of this substituent affect binding to the target protein. ebi.ac.uk Furthermore, the nitro group at the 3-position can be reduced to an amine, which can then be acylated or alkylated to introduce a second vector of diversity. nih.gov By correlating these structural modifications with changes in inhibitory potency (e.g., IC₅₀ values), medicinal chemists can build a detailed understanding of the key interactions between the inhibitor and its target, guiding the design of more effective drug candidates. nih.govebi.ac.uk

Strategies for Modulating Protein-Ligand Interactions

The boronic acid group is a key functional group for modulating protein-ligand interactions due to its ability to form reversible covalent bonds with nucleophilic amino acid residues in a protein's binding pocket. This interaction is a powerful strategy for designing potent and selective enzyme inhibitors. The Lewis acidic nature of the boron atom allows it to accept a pair of electrons from a hydroxyl or amino group, such as those on serine, threonine, or lysine (B10760008) residues, or to interact strongly through hydrogen bonds with residues like histidine, arginine, and aspartate. biorxiv.orgnih.gov

In the context of enzyme inhibition, boronic acid derivatives are often designed to mimic the transition state of an enzymatic reaction. For instance, in studies on serine proteases like urokinase-type plasminogen activator (uPA), a target in cancer metastasis research, boronic acid-based inhibitors have demonstrated effective binding. biorxiv.org Computational docking studies on related boronic acid derivatives have illustrated specific, favorable interactions within the enzyme's active site:

Hydrogen Bonding: The hydroxyl groups of the boronic acid can form critical hydrogen bonds with the catalytic dyad or triad (B1167595) residues, such as Histidine-57 (HIS57) and Serine-214 (SER214). biorxiv.org

Interaction with Specificity Pockets: Other parts of the inhibitor molecule, guided by the boronic acid "warhead," can form additional interactions. For example, amino groups on the ligand might interact with Aspartate-189 (ASP189) in the S1 pocket of the protease, enhancing binding affinity and selectivity. biorxiv.org

By strategically placing the this compound moiety, researchers can create ligands that form stable, yet reversible, complexes with target proteins, effectively modulating their biological activity. The electron-withdrawing nitro group can further influence the electronic properties of the pyridine ring and the acidity of the boronic acid, allowing for fine-tuning of these interactions.

Kinetic Target-Guided Synthesis (KTGS) in Enzyme Inhibitor Discovery

Kinetic Target-Guided Synthesis (KTGS) is an innovative drug discovery strategy where the biological target, typically an enzyme, templates its own inhibitor by assembling it from a mixture of reactive fragments. Boronic acids are particularly well-suited as fragments for KTGS. Their ability to form reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in an enzyme's active site allows them to act as an "anchor" fragment.

In a typical KTGS experiment, a boronic acid fragment like this compound would be incubated with the target enzyme. This fragment would reversibly bind to a nucleophile in the active site. A second, different reactive fragment, present in the same solution, could then bind in a nearby pocket. If the two fragments are positioned in a favorable orientation and proximity by the enzyme's surface, they can react with each other to form a single, more potent inhibitor molecule. The enzyme thus catalyzes the final step of its own inhibitor's synthesis, ensuring that the resulting molecule is a perfect fit for the binding site. While specific studies employing this compound in KTGS are not widely documented, its properties make it an ideal candidate for future research in this area.

Contributions to Materials Science and Functional Molecule Development

The unique electronic and structural characteristics of this compound make it a valuable precursor in the development of advanced functional materials.

Organoboron compounds, especially aryl boronic acids, are fundamental building blocks in modern organic synthesis, largely due to their role in metal-catalyzed cross-coupling reactions. nih.gov this compound is particularly useful in the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. nih.gov This reaction allows for the incorporation of the 3-nitropyridinyl unit into larger, complex molecular architectures, such as conjugated polymers or macrocycles. These materials are investigated for applications in electronics and photonics.

Furthermore, boronic acids and their esters are being explored in the creation of advanced polymers known as vitrimers. These materials possess properties of both thermosets (robustness) and thermoplastics (reprocessability). Boronic esters can be used to form dynamic covalent cross-links within a polymer network. nih.gov At elevated temperatures, these ester linkages can exchange, allowing the material to be reshaped and recycled without losing its structural integrity. nih.gov The this compound moiety could be incorporated into such systems to create functional vitrimers with tailored electronic or thermal properties.

Molecules with significant nonlinear optical (NLO) properties are in demand for applications in telecommunications, optical computing, and frequency conversion. A common design strategy for NLO molecules is to connect an electron-donating group and an electron-withdrawing group through a π-conjugated system.

Derivatives synthesized from this compound are promising candidates for NLO materials. The 3-nitropyridine (B142982) unit serves as a potent electron-accepting component. By using Suzuki-Miyaura coupling to link this unit to an electron-donating aryl group, researchers can create "push-pull" molecules with substantial intramolecular charge-transfer character. This charge transfer is a key determinant of a high second-order hyperpolarizability (β), which in turn leads to a large macroscopic second-order NLO susceptibility (χ(2)) in the crystalline state. researchgate.net Research in this field involves the synthesis of such derivatives and the computational and experimental evaluation of their NLO properties. researchgate.net

Catalytic Applications as Reagents or Ligands

Beyond their use as structural building blocks, boronic acids are emerging as effective organocatalysts for a variety of chemical transformations.

The formation of amide and ester bonds is fundamental in organic and medicinal chemistry. Traditionally, this requires stoichiometric activating agents, which often generate significant chemical waste. Aryl boronic acids, including this compound, can act as mild Lewis acid catalysts to facilitate these reactions directly from carboxylic acids and amines or alcohols. rsc.org

The catalytic mechanism involves the boronic acid reversibly forming a complex with the carboxylic acid. This intermediate, an acyloxyboronate, is more electrophilic than the free carboxylic acid, activating it toward nucleophilic attack by an amine or alcohol. rsc.org The subsequent reaction forms the desired amide or ester and regenerates the boronic acid catalyst, allowing it to participate in another cycle. This catalytic approach is advantageous due to its high atom economy and mild reaction conditions, which are compatible with a wide range of functional groups. rsc.orgrsc.org

Interactive Table: Key Features of Boronic Acid Catalysis in Bond Formation

| Feature | Description | Relevance of this compound |

| Mode of Action | Acts as a Lewis acid catalyst. | The boron atom activates the carboxylic acid for nucleophilic attack. |

| Reaction Type | Amidation, Esterification. | Promotes the formation of C-N (amide) and C-O (ester) bonds. |

| Key Intermediate | Acyloxyboronate species. | A reactive complex formed between the boronic acid and the carboxylic acid. |

| Conditions | Typically mild; avoids harsh reagents. | Allows for high functional group tolerance, which is crucial in complex molecule synthesis. |

| Advantage | Catalytic turnover, high atom economy. | Reduces waste compared to stoichiometric coupling agents. The nitro group can tune catalytic activity. |

Involvement in Gold-Catalyzed Boron Enolate Formation and Aldol (B89426) Reactions

Currently, there is no publicly available research data to suggest the direct involvement of this compound in gold-catalyzed boron enolate formation and subsequent aldol reactions. A thorough review of scientific literature and chemical databases did not yield any specific examples or detailed research findings on this particular application.

While boronic acids are a versatile class of compounds in organic synthesis, often participating in various catalytic cycles, the specific combination of this compound with gold catalysis for the generation of boron enolates for aldol reactions has not been documented.

It is important to note that the field of catalysis is under constant development, and new applications for specific reagents are continuously being explored. Future research may uncover a role for this compound in this or other novel catalytic transformations. However, based on the current body of scientific evidence, no substantive information on this topic can be provided.

Theoretical and Computational Studies of 3 Nitropyridin 2 Yl Boronic Acid

Mechanistic Insights from Computational Modeling

Elucidation of Intermolecular Interactions and Solvation Effects

The physical and chemical properties of a molecule in a condensed phase are critically influenced by its interactions with neighboring molecules and the surrounding solvent. Computational chemistry provides powerful tools to model and understand these forces.

Intermolecular Interactions: In the solid state, the crystal packing of (3-nitropyridin-2-yl)boronic acid would be governed by a variety of non-covalent interactions. These can include hydrogen bonding, typically involving the boronic acid group (-B(OH)₂) and the nitro group (-NO₂), as well as π-π stacking interactions between the pyridine (B92270) rings. The boronic acid moiety is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. Computational studies on other arylboronic acids often reveal the formation of dimeric structures through hydrogen bonds between the boronic acid groups. The presence of the electron-withdrawing nitro group and the pyridine nitrogen can influence the electrostatic potential of the molecule, guiding the geometry of these intermolecular interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing these interactions from the calculated electron density.

Prediction of Chemical Reactivity and Kinetic Stability

The reactivity and stability of this compound can be rationalized through the lens of quantum chemical calculations, particularly by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be located primarily on the pyridine ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is likely to be centered on the nitro group and the boronic acid moiety, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Nitropyridine Derivative (Note: This data is for illustrative purposes and does not represent this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that can quantify a molecule's response to chemical reactions.

Electrophilicity Index (ω): This global reactivity index measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Given the presence of the electron-withdrawing nitro group, this compound is expected to possess a significant electrophilic character.

Local Softness (s(r)): While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule. The local softness, s(r), indicates the tendency of a specific atomic site to either donate or accept electrons. For an electrophilic attack, the site with the highest value of local softness for nucleophilic attack (s⁺(r)) will be the most reactive. Conversely, for a nucleophilic attack, the site with the highest local softness for electrophilic attack (s⁻(r)) will be the preferred target. For this compound, the carbon atom attached to the boronic acid group and the nitrogen atom of the nitro group would be expected to have high values of s⁻(r), making them susceptible to nucleophilic attack.

Table 2: Illustrative Global and Local Reactivity Descriptors (Note: This data is for illustrative purposes and does not represent this compound)

| Descriptor | Value (arbitrary units) |

| Chemical Potential (μ) | -4.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 5.01 |

| Max s⁺(r) (on ring C) | 0.8 |

| Max s⁻(r) (on B atom) | 1.2 |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of pyridinylboronic acids are established, developing routes tailored for (3-Nitropyridin-2-yl)boronic acid that are both efficient and scalable remains a key objective. arkat-usa.org The most fundamental approach involves the halogen-metal exchange of a corresponding halopyridine, followed by borylation. arkat-usa.org

Future research could focus on:

Optimized Halogen-Metal Exchange/Borylation: A primary route would likely involve the lithiation of a dihalonitropyridine precursor, such as 2-bromo-3-nitropyridine (B22996) or 2-chloro-3-nitropyridine, followed by quenching with a trialkyl borate (B1201080) like triisopropyl borate. researchgate.netorgsyn.org Research efforts would be directed at optimizing reaction conditions (temperature, solvent, base) to maximize regioselectivity and yield, a known challenge in pyridine (B92270) chemistry. orgsyn.org

Transition Metal-Catalyzed Borylation: Iridium or rhodium-catalyzed C-H borylation presents a more direct and atom-economical approach. researchgate.net Investigating the directed C-H functionalization of 3-nitropyridine (B142982) could provide a direct synthesis, potentially avoiding the need for halogenated precursors. arkat-usa.org

Synthesis from Nitro-Precursors: Exploring the nucleophilic substitution of the nitro group in compounds like 2-substituted-3-nitropyridines could offer alternative pathways. nih.gov While less common for boronic acid synthesis, the reactivity of the nitro group on the pyridine ring is a notable feature to be explored. nih.gov

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Precursor Example | Key Reagents | Potential Advantages | Potential Challenges |

| Halogen-Metal Exchange & Borylation | 2-Bromo-3-nitropyridine | n-Butyllithium, Triisopropyl borate | Established reliability for pyridinylboronic acids. arkat-usa.org | Regioselectivity, low-temperature requirements. orgsyn.org |

| Directed Ortho-Metalation (DoM) | 3-Nitropyridine with a directing group | Strong base (e.g., LDA), Trialkyl borate | High regioselectivity. | Requires installation and removal of a directing group. |

| Catalyzed C-H Borylation | 3-Nitropyridine | Ir or Rh catalyst, Diboron (B99234) reagent | Atom economy, direct functionalization. researchgate.net | Catalyst cost, controlling regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | 2-Halo-3-nitropyridine | Bis(pinacolato)diboron (B136004), Pd catalyst | Good functional group tolerance. researchgate.netmdpi.com | Catalyst and reagent cost. |

Exploration of Unconventional Reactivity Profiles

The unique electronic nature of this compound suggests several avenues for exploring unconventional reactivity.

Denitrative Coupling Reactions: The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. acs.org Future studies could explore the palladium-catalyzed denitrative Suzuki-Miyaura or Heck reactions, where the C-NO2 bond is activated for C-C bond formation, offering a complementary approach to traditional cross-coupling at the C-B bond. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. Research into the reactivity of the C-NO2 bond towards various nucleophiles (e.g., thiols, amines) could lead to the synthesis of novel 3-substituted-2-pyridinylboronic acids. nih.gov Studies have shown that the 3-NO2 group in nitropyridines can be more susceptible to substitution than other leaving groups. nih.gov

Dual Reactivity: Investigating reaction sequences that exploit both the boronic acid and the nitro group functionalities would be a significant area of research. This could involve an initial Suzuki coupling followed by a modification or substitution of the nitro group, or vice-versa, to rapidly build molecular complexity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry for Hazardous Intermediates: The synthesis of pyridinylboronic acids often involves unstable organolithium intermediates. usp.org Flow chemistry allows for the rapid generation and immediate consumption of these species under precisely controlled conditions, minimizing decomposition and improving safety, especially during scale-up. usp.orgnoelresearchgroup.com

Automated Synthesis for Library Generation: Automated platforms can be used for the iterative synthesis of derivatives. google.com By integrating flow chemistry for the core scaffold synthesis with automated purification and subsequent coupling reactions (e.g., Suzuki-Miyaura), libraries of novel compounds based on the this compound core could be rapidly assembled. google.combioduro.com

| Platform | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis via lithiation-borylation of 2-halo-3-nitropyridine. | Enhanced safety, precise control of reaction parameters, improved scalability, access to unstable intermediates. usp.orgnoelresearchgroup.comvapourtec.com |

| Automated Synthesis | Iterative Suzuki-Miyaura couplings using the boronic acid as a building block. | High-throughput synthesis, rapid library generation, efficient purification. google.com |

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and machine learning are poised to accelerate the discovery of novel derivatives with tailored properties.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and stability of this compound and its derivatives. This can guide synthetic efforts by identifying the most promising substitution patterns.

Structure-Activity Relationship (SAR) Modeling: For applications in medicinal chemistry, computational models can predict the binding affinity of derivatives to biological targets like enzymes. nih.gov By studying the SAR of related boronic acid inhibitors, new, potent, and selective inhibitors based on the (3-Nitropyridin-2-yl) scaffold can be designed. nih.govnih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened against protein targets to identify promising candidates for synthesis and biological evaluation, saving significant time and resources.

Expanding the Scope of Catalytic Applications

This compound is a prime candidate for use in a variety of catalytic cross-coupling reactions to synthesize complex molecules.

Suzuki-Miyaura Coupling: This is the most prominent application for boronic acids, used to form C-C bonds. researchgate.netmdpi.com The utility of this compound as a coupling partner with a wide range of aryl and heteroaryl halides should be extensively explored.

Chan-Lam-Evans Coupling: This copper-catalyzed reaction forms C-N and C-O bonds. The potential of this compound to react with amines, phenols, and other N- and O-nucleophiles would provide direct access to a diverse set of functionalized pyridines.

Asymmetric Synthesis: Rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes, ketones, and dienes is a powerful tool for creating chiral centers. acs.org Exploring the performance of this compound in these transformations could lead to the synthesis of enantioenriched, highly functionalized pyridine derivatives. acs.org

Multi-component Reactions and Library Synthesis

Multi-component reactions (MCRs) offer a highly efficient strategy for generating molecular diversity from simple building blocks in a single step. beilstein-journals.org

Ugi and Passerini Reactions: this compound could be incorporated into MCRs if one of its functional groups is modified to participate. For example, reduction of the nitro group to an amine would yield (3-Aminopyridin-2-yl)boronic acid, a suitable component for Ugi or Passerini reactions. The resulting library of complex peptidomimetics would retain the boronic acid moiety for subsequent functionalization. beilstein-journals.orgnih.gov

Library Synthesis for Drug Discovery: Using the boronic acid as a versatile handle for diversity-oriented synthesis is a key future direction. A library could be generated by performing a Suzuki-Miyaura coupling with a diverse set of halides, followed by modification of the nitro group (e.g., reduction, substitution). This approach would rapidly generate a collection of structurally diverse molecules for biological screening. researchgate.netrsc.org

Exploring this compound in Supramolecular Chemistry and Self-Assembly

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, making them exceptional building blocks for supramolecular chemistry. msu.edu

Saccharide Sensing: The boronic acid can act as a receptor for saccharides. The electronic properties conferred by the nitro-pyridine scaffold could be harnessed to create fluorescent or colorimetric sensors where saccharide binding modulates the optical output.

Dynamic Covalent Networks: The ability of boronic acids to form boronate esters with diols can be used to construct dynamic materials like self-healing gels and covalent organic frameworks (COFs). acs.orgrsc.org this compound, when combined with poly-diol linkers, could form novel network structures. The pyridine nitrogen also provides an additional site for coordination or hydrogen bonding, allowing for the creation of more complex, hierarchical assemblies. rsc.orgacs.orgresearchgate.net

Crystal Engineering: The boronic acid group, the pyridine nitrogen, and the nitro group all serve as potent hydrogen bond donors and acceptors. This allows for the rational design of co-crystals and supramolecular assemblies with specific architectures and properties through hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.